molecular formula C19H21NO5S B2894168 2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-40-8

2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No. B2894168
CAS RN: 863452-40-8
M. Wt: 375.44
InChI Key: QXAIZUXJGPSUBJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications

Muscle Relaxant Development

This compound is employed as an intermediate in the preparation of muscle relaxants like papaverine . Papaverine is used to relieve spasms involving the smooth muscles of the blood vessels and stomach, among others .

Synthesis of Acrylonitrile Derivatives

It serves as a precursor in the synthesis of acrylonitrile derivatives, such as (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . These derivatives can be valuable in the development of new organic materials with potential applications in electronics and photonics .

Diterpene Synthesis

The compound is used in the synthesis of modified diterpenes like (±) nimbidiol , which relies on a sulfenium ion promoted polyene cyclization. Diterpenes are important for their biological activity and potential medicinal applications .

Isochromanone Synthesis

It reacts with formaldehyde in the presence of acid to produce isochromanone compounds. Isochromanones are a class of organic compounds that can be used in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The compound’s primary targets are beta-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function, including heart rate and blood pressure regulation .

Mode of Action

The compound acts as an antagonist at beta-1 adrenergic receptors . This means it binds to these receptors and blocks their activation by endogenous catecholamines such as adrenaline and noradrenaline. By inhibiting the normal sympathetic actions such as increased heart rate, it has the effect of decreasing preload and blood pressure .

Biochemical Pathways

The compound’s action on beta-1 adrenergic receptors affects several biochemical pathways. These include the adenylate cyclase pathway and the phosphoinositide pathway , both of which are involved in the regulation of heart rate and blood pressure .

Pharmacokinetics

Similar compounds are known to be well absorbed and widely distributed in the body .

Result of Action

By blocking the activation of beta-1 adrenergic receptors, the compound can reduce heart rate and blood pressure. This makes it potentially useful in the treatment of conditions such as angina pectoris and hypertension .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as stress levels or underlying health conditions), and genetic factors that can affect drug metabolism and response .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-ethyl-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-4-20-14-7-5-6-8-17(14)26(22,23)18(12-19(20)21)13-9-10-15(24-2)16(11-13)25-3/h5-11,18H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAIZUXJGPSUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

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